Proteolytic Stability: All-D vs. L-Enantiomeric Peptides
In a head-to-head stability comparison between an all-D peptide and its L-enantiomer, the all-D analog remained completely intact in serum and resisted enzymatic degradation entirely, whereas the L-peptide exhibited a half-life of only 10.5 minutes in trypsin-containing buffer and 44.6 minutes in carboxypeptidase-containing buffer [1]. In a separate study, the all-D peptide D3 retained 89% integrity after 24 hours in simulated gastric fluid and 96% after 24 hours in simulated intestinal fluid, while its L-enantiomer l-D3 was 70% degraded in gastric fluid within 24 hours and completely metabolized within seconds in intestinal fluid [2]. Although these data are from different all-D peptide sequences, the mechanism of protease resistance—steric exclusion of the D-amino acid backbone from the active sites of L-specific proteases—applies universally to all-D peptides including D-Phenylalanyl-D-phenylalanyl-D-alanyl-D-tryptophyl-D-tryptophan [3].
| Evidence Dimension | Proteolytic degradation half-life / residual integrity |
|---|---|
| Target Compound Data | Expected complete resistance to trypsin and chymotrypsin based on all-D backbone (no direct experimental data for this specific sequence available) |
| Comparator Or Baseline | L-pVEC: half-life 10.5 min (trypsin), 44.6 min (carboxypeptidase A+B); l-D3: 30% intact at 24 h (gastric), 0% intact within seconds (intestinal) |
| Quantified Difference | All-D peptides: >24 h stability vs. L-peptides: minutes to hours; approximately 100- to >1000-fold enhancement in stability depending on protease environment [1][2] |
| Conditions | In vitro protease assays (trypsin at 10 units, carboxypeptidase A at 4.2 units + carboxypeptidase B at 18 units); simulated gastric fluid (pH ~1.2 with pepsin); simulated intestinal fluid (pH ~6.8 with pancreatin); human plasma; 37°C [1][2] |
Why This Matters
For procurement decisions, all-D peptides offer dramatically extended experimental half-lives in biological matrices, reducing the need for stabilized formulations or frequent re-dosing in preclinical assays compared to L-peptide analogs.
- [1] Elmquist A, Langel Ü. In vitro uptake and stability study of pVEC and its all-D analog. Biol Chem. 2003;384(3):387-393. doi:10.1515/BC.2003.044 View Source
- [2] Elfgen A, Santiago-Schübel B, Gremer L, Kutzsche J, Willbold D. Surprisingly high stability of the Aβ oligomer eliminating all-d-enantiomeric peptide D3 in media simulating the route of orally administered drugs. Eur J Pharm Sci. 2017;107:203-213. doi:10.1016/j.ejps.2017.07.015 View Source
- [3] Zhong Z, Liu S, Zhu Y, et al. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. J Med Chem. 2024;67(3):2187-2202. View Source
